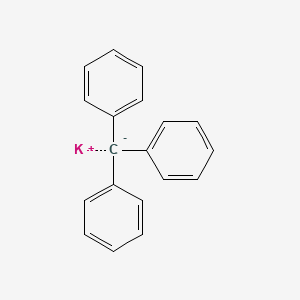![molecular formula C50H36N2O6 B14138204 4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione](/img/structure/B14138204.png)
4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[7,8,1,2,3-nopqr]tetraphene core with bis(4-methoxyphenyl)amino groups attached at the 4 and 10 positions, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and verify the compound’s structure .
Análisis De Reacciones Químicas
Types of Reactions
4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the naphtho[7,8,1,2,3-nopqr]tetraphene core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds .
Aplicaciones Científicas De Investigación
4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
4-(7-(4-(bis(4-methoxyphenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoic acid: Shares similar structural features but with different functional groups.
Phthalimide-containing benzothiazole: Another compound with a similar core structure but distinct functional groups
Uniqueness
4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione stands out due to its specific arrangement of bis(4-methoxyphenyl)amino groups and the naphtho[7,8,1,2,3-nopqr]tetraphene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C50H36N2O6 |
|---|---|
Peso molecular |
760.8 g/mol |
Nombre IUPAC |
9,18-bis(4-methoxy-N-(4-methoxyphenyl)anilino)hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaene-12,22-dione |
InChI |
InChI=1S/C50H36N2O6/c1-55-33-19-11-29(12-20-33)51(30-13-21-34(56-2)22-14-30)43-27-41-47-45-37(43)7-5-9-39(45)50(54)42-28-44(38-8-6-10-40(49(41)53)46(38)48(42)47)52(31-15-23-35(57-3)24-16-31)32-17-25-36(58-4)26-18-32/h5-28H,1-4H3 |
Clave InChI |
IMEXCGVWTGBUBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=C4C=CC=C5C4=C6C(=C3)C(=O)C7=CC=CC8=C(C=C(C6=C87)C5=O)N(C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


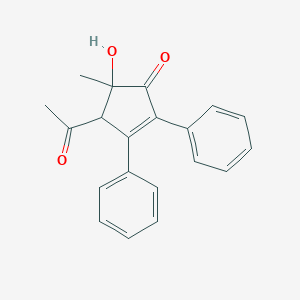

![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
![N1-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B14138128.png)
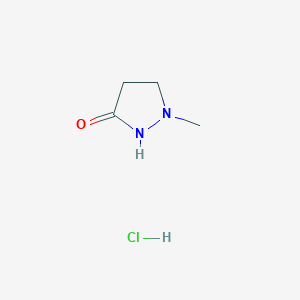
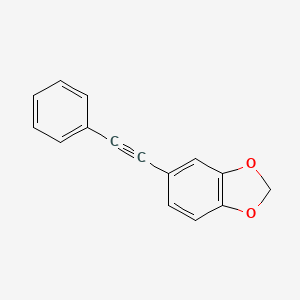
![6-Chloro-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14138142.png)
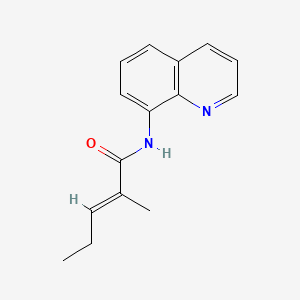
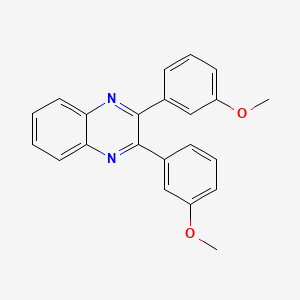
![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)
![Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate](/img/structure/B14138179.png)
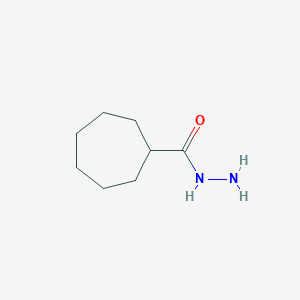
![1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane](/img/structure/B14138197.png)
